![molecular formula C18H16ClN3O4 B2749514 [2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 877956-59-7](/img/structure/B2749514.png)
[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Derivatives
- Researchers have developed efficient methods for synthesizing various pyridine derivatives, including those involving anilines and carbamoyl groups. These methods focus on good to excellent yields and confirm the structure of products through spectral data and microanalysis (Wang et al., 2011).
- Another study demonstrates a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, which could be relevant for creating derivatives of the compound (Umehara et al., 2016).
Biological and Chemical Properties
- Carbamoylation of amino acids, peptides, and proteins has been investigated, showing how carbamoyl groups react with various amino groups. This is relevant for understanding the biochemical interactions of carbamoyl-containing compounds (Wheeler et al., 1975).
- The synthesis of potentially antineoplastic derivatives of N-[N-(2-chloroethyl)-N-nitrosocarbamoyl]amino acids, which could be structurally related to the compound , highlights potential applications in cancer research (Tang & Eisenbrand, 1981).
Applications in Antibacterial Research
- The synthesis of pyridine-2-carboxylate derivatives, which are structurally related to the compound, and their application in inhibiting telomerase activity indicates potential use in antibacterial and antitumor activities (Jew et al., 2003).
Potential Therapeutic Applications
- The study of cyclopropanecarboxylic acid derivatives for their biological activity suggests the potential for similar compounds, such as the one , to exhibit herbicidal and fungicidal activities (Tian et al., 2009).
- Fluoroquinolones, including compounds with cycloalkylamino groups, have been studied for their antibacterial properties, indicating possible applications of similar compounds in the treatment of bacterial infections (Bouzard et al., 1992).
Other Chemical Applications
- The direct cycloauration of anilines with tetrachloroaurate(III), which involves similar chemical structures to the compound , shows applications in the field of metal-organic chemistry (Nonoyama et al., 1997).
Properties
IUPAC Name |
[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-15-8-5-11(9-20-15)18(25)26-10-16(23)22-14-4-2-1-3-13(14)17(24)21-12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSPKQWUSQSEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetamide](/img/structure/B2749431.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2749432.png)
![1-Methyl-1'-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2749433.png)
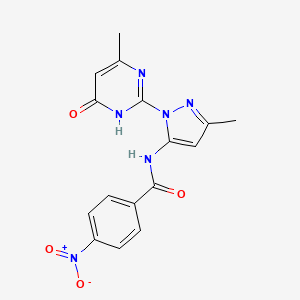
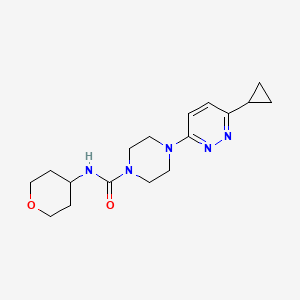
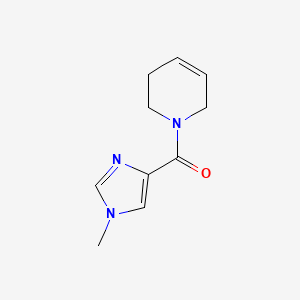
![2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2749443.png)
![2-[(4-Chloro-1-naphthyl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2749444.png)
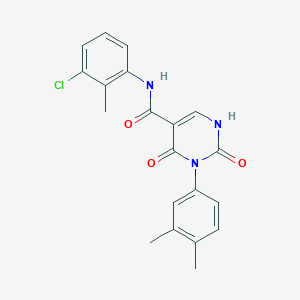
![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2749446.png)


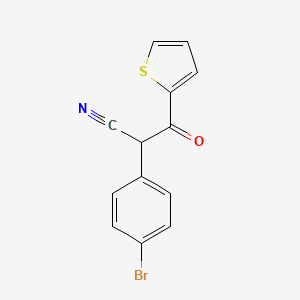
![4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B2749454.png)
